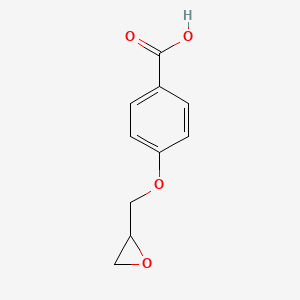

4-(Oxiran-2-ylmethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(oxiran-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRUKKGYJWLGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599550 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35217-95-9 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Epoxide and Carboxyl Functionalized Aromatic Systems in Advanced Chemical Research

The strategic combination of epoxide and carboxyl functional groups on an aromatic backbone gives rise to a class of molecules with exceptional versatility in advanced chemical research. These bifunctional monomers are fundamental building blocks for creating a wide array of polymeric materials through step-growth polymerization, including polyesters and polyamides. fiveable.me The distinct reactivity of each functional group allows for controlled and sequential chemical reactions, which is a cornerstone of modern polymer synthesis.

The epoxide group, a three-atom cyclic ether, possesses significant ring strain, making it highly susceptible to ring-opening reactions with a wide range of nucleophiles such as alcohols, amines, and even the carboxylic acid group of another monomer. wikipedia.org This reactivity is the basis for the formation of epoxy resins and other polymers. wikipedia.org The reaction can be catalyzed to form long, linear polymer chains or cross-linked networks, depending on the functionality of the monomers used. fiveable.me

Simultaneously, the aromatic carboxylic acid moiety imparts critical properties to the resulting materials. The rigid benzene (B151609) ring contributes to the thermal stability, mechanical strength, and potential liquid crystalline behavior of the polymer. ontosight.airesearchgate.net Aromatic compounds are foundational in the production of robust polymers and plastics, such as polyethylene (B3416737) terephthalate (B1205515) (PET). openaccessjournals.com The carboxylic acid group itself provides a site for esterification or amidation reactions and can enhance adhesion and solubility characteristics. The presence of both the reactive epoxide and the structure-directing carboxyl-aromatic system in a single molecule like 4-(Oxiran-2-ylmethoxy)benzoic acid allows researchers to design and synthesize advanced materials, including functional coatings, durable adhesives, high-performance composites, and liquid crystalline polymers. smolecule.comontosight.ai

Historical Context of 4 Oxiran 2 Ylmethoxy Benzoic Acid As a Versatile Synthetic Intermediate

The historical utility of 4-(Oxiran-2-ylmethoxy)benzoic acid is intrinsically linked to the broader development of its constituent chemical functionalities: benzoic acid and glycidyl (B131873) ethers. Benzoic acid itself was first described in the 16th century, and its structure was determined in 1832. newworldencyclopedia.org Its derivatives, particularly 4-hydroxybenzoic acid, became crucial monomers for industrial polymers, including liquid crystalline polymers, due to their rigidity and thermal stability. researchgate.netnih.gov

The synthesis of glycidyl ethers became a major industrial process in the mid-20th century with the rise of epoxy resins. The most common method involves the reaction of a phenol (B47542) with an excess of epichlorohydrin (B41342) in an alkaline medium. google.comontosight.ai This process, detailed in patents from the early 1970s, allows for the efficient conversion of phenolic hydroxyl groups into glycidyl ethers, which can then be polymerized. google.com

The preparation of this compound builds upon these established synthetic strategies. The logical precursor is 4-hydroxybenzoic acid, a readily available industrial chemical. The alkylation of the phenolic hydroxyl group with epichlorohydrin yields the target molecule. This follows a well-documented pathway for synthesizing various 4-(alkoxy)benzoic acid derivatives. nih.govtubitak.gov.trums.edu.my More recently, alternative synthetic routes have been explored, such as the oxidation of 4-(oxiran-2-ylmethoxy)benzaldehyde (B104580) using hydrogen peroxide, which is reported to produce the acid in high yield. smolecule.com This historical evolution from simple aromatic acids and phenols to complex bifunctional monomers like this compound illustrates a continuous drive toward creating more sophisticated and functional building blocks for materials science.

| Precursor Synthesis Example | Reactants | Reagents/Conditions | Reference |

| Alkylation to form alkoxybenzoic acid | Ethyl 4-hydroxybenzoate, 1-bromododecane | NaOH, Ethanol (B145695) | nih.govtubitak.gov.tr |

| Esterification | 4-(n-dodecyloxy)benzoic acid, 4-hydroxybenzaldehyde (B117250) | N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP) | nih.govtubitak.gov.tr |

| Oxidation to form carboxylic acid | Intermediate from esterification | NaClO₂ | nih.govtubitak.gov.tr |

| Oxidation to form target compound | 4-(Oxiran-2-ylmethoxy)benzaldehyde | Hydrogen peroxide, Dichloromethane | smolecule.com |

Current Research Landscape and Emerging Directions for 4 Oxiran 2 Ylmethoxy Benzoic Acid

Precursor Synthesis Strategies: 4-(Oxiran-2-ylmethoxy)benzaldehyde (B104580) Formation

The primary route to obtaining 4-(oxiran-2-ylmethoxy)benzaldehyde involves the reaction of 4-hydroxybenzaldehyde (B117250) with an epoxide-containing reagent. This strategy leverages the nucleophilic character of the phenolic hydroxyl group.

Nucleophilic Substitution Reactions with Epichlorohydrin (B41342)

The most common method for synthesizing 4-(oxiran-2-ylmethoxy)benzaldehyde is through a nucleophilic substitution reaction between 4-hydroxybenzaldehyde and epichlorohydrin. This reaction, typically a Williamson ether synthesis, is performed under basic conditions. The base, commonly sodium hydroxide (B78521), deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon atom of epichlorohydrin, displacing the chloride ion and forming a glycidyl (B131873) ether linkage.

The general reaction scheme is as follows: 4-hydroxybenzaldehyde + Epichlorohydrin --(Base)--> 4-(Oxiran-2-ylmethoxy)benzaldehyde + Salt + Water

A typical laboratory procedure involves dissolving 4-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide. Epichlorohydrin is then added dropwise to the solution, often under cooled conditions to manage the exothermic reaction, followed by stirring at room temperature for an extended period, such as 24 hours, to ensure the reaction goes to completion.

Optimization of Reaction Conditions for Precursor Generation

The efficiency and yield of the precursor synthesis are highly dependent on the optimization of various reaction parameters. Key factors that are often adjusted include the choice of base, solvent, temperature, and molar ratio of reactants.

For instance, while aqueous sodium hydroxide is effective, other bases like potassium carbonate in a solvent such as dimethylformamide (DMF) can also be used, with reaction temperatures typically in the range of 60–80°C. The selection of the solvent is critical; solvents like ethanol (B145695), methanol, acetonitrile, and water can significantly influence the reaction yield, with refluxing ethanol showing high product yields in some analogous syntheses. researchgate.net

Control over stoichiometry is essential to maximize the yield of the desired monosubstituted product and minimize the formation of byproducts. Post-reaction, purification is typically achieved through extraction into an organic solvent like dichloromethane, followed by washing and final purification using column chromatography.

| Parameter | Condition/Reagent | Purpose/Observation | Reference |

|---|---|---|---|

| Starting Material | 4-hydroxybenzaldehyde | Provides the core benzaldehyde (B42025) structure with a nucleophilic hydroxyl group. | |

| Epoxide Source | Epichlorohydrin | Reacts with the phenoxide to form the oxirane ring-containing side chain. | |

| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl group to form a nucleophilic phenoxide. | |

| Solvent | Water, Ethanol, DMF | Solubilizes reactants; can significantly affect reaction rate and yield. | researchgate.net |

| Temperature | Room Temperature to 80°C | Controls reaction rate and minimizes side reactions. | |

| Purification | Column Chromatography | Isolates the target compound from unreacted starting materials and byproducts. |

Oxidation Pathways for this compound Generation

Once the aldehyde precursor is synthesized and purified, the next step is the oxidation of the aldehyde functional group to a carboxylic acid group, yielding the final product.

Direct Oxidation of 4-(Oxiran-2-ylmethoxy)benzaldehyde

The aldehyde group of 4-(oxiran-2-ylmethoxy)benzaldehyde can be directly oxidized to form the corresponding carboxylic acid, this compound. This transformation is a standard process in organic synthesis, but care must be taken to choose an oxidizing agent that does not react with the sensitive epoxide ring or other functional groups present in the molecule. The reaction must be selective for the aldehyde group.

Evaluation of Oxidizing Agents and Reaction Efficiencies

A variety of oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids. The choice of reagent is critical for achieving high efficiency and yield without causing unwanted side reactions, such as the opening of the oxirane ring.

Commonly used oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (chromium trioxide in sulfuric acid), and milder reagents like silver oxide (Tollens' reagent). The efficiency of the reaction is evaluated based on the yield of the desired carboxylic acid and the purity of the product. The reaction conditions, such as temperature and solvent, must be carefully controlled to ensure the stability of the epoxide moiety.

| Oxidizing Agent | Typical Conditions | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or neutral aqueous solution | Powerful, effective for many aldehydes. | Can be non-selective, potentially cleaving the epoxide ring or other sensitive groups. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone solvent | Strong and efficient for many aldehydes. | Highly acidic conditions can open the epoxide ring; chromium waste is toxic. |

| Tollens' Reagent ([Ag(NH₃)₂]OH) | Aqueous ammonia | Mild and selective for aldehydes. | Can be expensive; the reagent is not stable and must be prepared fresh. |

| Sodium Chlorite (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄) | Highly selective for aldehydes, works under mild conditions. | Requires a chlorine scavenger (e.g., 2-methyl-2-butene) to prevent side reactions. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this can involve using less hazardous solvents, renewable starting materials, and more efficient catalytic systems. ntu.edu.tw

For example, exploring the use of greener solvents like water or ethanol at reflux, as suggested in some optimization studies, can reduce the reliance on more hazardous solvents like DMF. researchgate.net Furthermore, research into catalytic systems that can operate under milder conditions and with higher atom economy is an active area. The use of bio-based starting materials is also a key aspect of green chemistry. ntu.edu.tw For the oxidation step, employing catalytic amounts of an oxidant with a co-oxidant like molecular oxygen would represent a significant green advancement over stoichiometric, metal-based reagents. The development of syntheses in green eutectic solvents is another emerging area of interest that could be applied to this process. rsc.org

Industrial Scalability and Process Optimization Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization to ensure economic viability, high yield, and consistent product purity. Key considerations involve the selection of starting materials, reaction conditions, catalytic systems, and purification methods that are both efficient and scalable.

A prevalent synthetic route involves the reaction of 4-hydroxybenzoic acid with an epihalohydrin, typically epichlorohydrin, under basic conditions. sibran.ruconnectjournals.com The process generally begins with the formation of a salt of 4-hydroxybenzoic acid, followed by its reaction with epichlorohydrin to form the glycidyl ether. A subsequent step may involve the oxidation of an intermediate, such as 4-(oxiran-2-ylmethoxy)benzaldehyde, to the final carboxylic acid product. sibran.ru

Challenges in scaling up this synthesis include managing reaction exotherms, minimizing the formation of by-products, and developing cost-effective purification strategies. google.com For instance, in related epoxy compound syntheses, the formation of dimeric impurities is a significant issue that reduces yield and complicates purification. connectjournals.comtsijournals.com

Process optimization efforts often center on the implementation of phase transfer catalysis (PTC). adelaide.edu.auresearchgate.net PTC is particularly well-suited for reactions involving reactants in different phases, such as the aqueous solution of a phenoxide salt and an organic phase containing epichlorohydrin. adelaide.edu.auresearchgate.net This technique can lead to milder reaction conditions, reduced reaction times, and improved yields by facilitating the transfer of the reactive anion across the phase boundary. researchgate.netresearchgate.net

The choice of catalyst, solvent, and reaction temperature are critical parameters that must be optimized for industrial production. Quaternary ammonium (B1175870) salts are commonly employed as phase transfer catalysts in similar etherification reactions. researchgate.net The selection of an appropriate solvent system, such as a combination of an aqueous base and a non-polar organic solvent like dichloromethane, is also crucial for reaction efficiency. sibran.ruresearchgate.net

The table below illustrates how different catalysts and conditions can be evaluated during process optimization for reactions of this type.

| Parameter | Condition A | Condition B | Condition C | Outcome Metric |

| Catalyst | Tetrabutylammonium bromide | Triethylbenzylammonium chloride | No Catalyst | Yield (%) |

| Base | 50% aq. NaOH | 30% aq. KOH | 50% aq. NaOH | Purity (%) |

| Solvent | Toluene | Dichloromethane | Water | Reaction Time (h) |

| Temperature (°C) | 80 | 60 | 90 | By-product Formation (%) |

This table is illustrative and represents typical parameters optimized in industrial settings for similar chemical processes.

Another key aspect of industrial scalability is the purification of the final product. For benzoic acid derivatives, recrystallization is a common and effective method for achieving high purity on a large scale. google.comyoutube.commiracosta.edu The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solvent. miracosta.eduyoutube.com The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. youtube.com Water is often a suitable solvent for the recrystallization of benzoic acid and its derivatives. youtube.commiracosta.edu

Further optimization can involve the development of continuous flow processes, which offer advantages in terms of safety, consistency, and throughput compared to traditional batch processing. The use of recyclable catalysts, such as those immobilized on a solid support, is another area of investigation to improve the economic and environmental profile of the manufacturing process. researchgate.netnih.gov

Single Crystal X-ray Diffraction Studies of this compound

Single crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. Studies on this compound have yielded detailed insights into its crystal packing, intermolecular forces, and molecular geometry.

Research has shown that this compound crystallizes in the monoclinic system. sibran.ru The specific space group has been identified as P2₁/n. sibran.ru The crystallographic analysis determined that the asymmetric unit contains two independent molecules of the compound. sibran.ru Detailed lattice parameters have been reported and are summarized in the table below.

| Crystal Data | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.1209(2) |

| b (Å) | 30.3429(16) |

| c (Å) | 5.9153(3) |

| β (°) | 96.725(3) |

| Volume (ų) | 912.81(8) |

| Z (molecules per unit cell) | 4 |

| Data sourced from crystallographic studies. sibran.ru |

The crystal structure of this compound is significantly influenced by intermolecular hydrogen bonding. Like many carboxylic acids, it forms centrosymmetric dimers in the solid state. sibran.ru These dimers are created by strong hydrogen bonds between the carboxyl groups of two adjacent molecules. sibran.ru The geometry of this interaction is characterized by an O–H···O bond, which indicates a robust connection holding the dimer together. sibran.ru These dimeric units are further organized into layers through weaker C–H···O interactions. sibran.ru

| Hydrogen Bond Geometry sibran.ru | |

| Parameter | Value (Å, °) |

| D-H···A | O—H···O |

| O···O distance | 2.635(2) Å |

| O···H distance | 1.83 Å |

| O—H···O angle | 168.0° |

| D: Donor atom, A: Acceptor atom. |

Conformational analysis reveals that the molecule is not perfectly planar. The oxirane (epoxy) ring is disordered over two positions and is oriented at significant angles of 62.2(3)° and 76.9(10)° relative to the plane of the benzene (B151609) ring. sibran.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research

NMR spectroscopy is an essential tool for confirming the chemical structure of molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR have been used to characterize this compound.

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum shows distinct signals for the protons of the oxirane ring, the methoxy linker, and the aromatic ring. sibran.ru The aromatic region typically displays two doublets, corresponding to the protons on the para-substituted benzene ring. sibran.ru The protons of the glycidyl ether group appear as a set of multiplets at higher field. sibran.ru It is important to note that the acidic proton of the carboxylic acid group (COOH) is also expected to be present, typically as a broad singlet at a low field (downfield) chemical shift, though it was not explicitly reported in the cited study. sibran.ru

| ¹H NMR Data (300 MHz, DMSO-d₆) sibran.ru | |

| Chemical Shift (δ, ppm) | Assignment (Protons) |

| 2.73 (m, 1H) | Oxirane CH₂ |

| 2.87 (m, 1H) | Oxirane CH₂ |

| 3.37 (m, 1H) | Oxirane CH |

| 3.96 (m, 1H) | Methoxy CH₂ (-O-CH₂-) |

| 4.47 (m, 1H) | Methoxy CH₂ (-O-CH₂-) |

| 7.16 (d, J=8.7 Hz, 2H) | Aromatic CH (ortho to -OCH₂) |

| 7.87 (d, J=8.7 Hz, 2H) | Aromatic CH (ortho to -COOH) |

| d: doublet, m: multiplet. The original source describes the aromatic signals as an A₂X₂ system. sibran.ru |

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The spectrum for this compound shows eight distinct signals, corresponding to the ten carbon atoms in the structure (with two pairs of aromatic carbons being chemically equivalent due to symmetry). sibran.ru The signal for the carboxylic acid carbon appears at a characteristic downfield shift of 172.4 ppm. sibran.ru The carbons of the benzene ring, the oxirane, and the methoxy linker are all resolved with distinct chemical shifts. sibran.ru

| ¹³C NMR Data (300 MHz, DMSO-d₆) sibran.ru | |

| Chemical Shift (δ, ppm) | Assignment (Carbon Atom) |

| 43.9 | Oxirane CH₂ |

| 52.7 | Oxirane CH |

| 70.0 | Methoxy CH₂ (-O-CH₂-) |

| 116.2 | Aromatic CH (C4, C6) |

| 122.7 | Aromatic Quaternary C (C2) |

| 133.5 | Aromatic CH (C3, C7) |

| 164.9 | Aromatic Quaternary C (C5) |

| 172.4 | Carboxylic Acid C=O (C1) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its carboxylic acid, ether, epoxide, and aromatic moieties.

The spectrum is largely defined by the very broad absorption band of the hydroxyl group (O-H) stretch of the carboxylic acid, which typically appears in the range of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, often forming dimers in the solid state or in concentrated solutions. docbrown.infonih.gov

Another key feature is the strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid. For aromatic carboxylic acids, this peak is typically observed between 1710 and 1680 cm⁻¹ due to conjugation with the benzene ring. spectroscopyonline.com The spectrum also reveals C-O stretching vibrations from the carboxylic acid and the ether linkage, which are generally found in the 1320 to 1210 cm⁻¹ region. docbrown.infospectroscopyonline.com

The presence of the epoxide (oxirane) ring is confirmed by characteristic C-O-C stretching vibrations. The asymmetric stretching usually appears around 950-815 cm⁻¹, while the symmetric stretch is found near 865-785 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic & Aliphatic | C-H Stretch | 3100 - 2850 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, ~1500, ~1450 | Medium to Weak |

| Carboxylic Acid / Ether | C-O Stretch | 1320 - 1210 | Strong |

| Epoxide Ring | C-O-C Asymmetric Stretch | 950 - 815 | Medium |

| Aromatic Ring | C-H Out-of-Plane Bend | 860 - 800 | Strong |

| Epoxide Ring | C-O-C Symmetric Stretch | 865 - 785 | Weak |

This table presents expected values based on typical ranges for the specified functional groups. Actual peak positions can vary based on the sample state and instrument.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. For this compound (molecular formula C₁₀H₁₀O₄), the molecular weight is 194.18 g/mol .

In a typical electron ionization (EI) mass spectrum, the parent molecule loses an electron to form the molecular ion [M]⁺•, which would appear at an m/z value corresponding to the molecular weight. youtube.com For this compound, this peak would be expected at m/z 194.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. The fragmentation of this compound is expected to be influenced by its primary functional groups: the benzoic acid moiety and the glycidyl ether side chain.

Common fragmentation pathways for benzoic acid derivatives include the loss of a hydroxyl radical (•OH, mass of 17) or the loss of the entire carboxyl group as a radical (•COOH, mass of 45). youtube.comdocbrown.info Another significant fragmentation pathway involves the cleavage of the ether bond. Alpha-cleavage next to the ether oxygen could lead to the loss of the glycidyl group (C₃H₅O•, mass of 57) or the formation of a stable ion at m/z 137. Further fragmentation of the aromatic portion can also occur, leading to characteristic ions. For instance, the fragmentation of methoxybenzoic acid often involves the loss of formaldehyde (CH₂O) from the methoxy group. sci-hub.se A similar complex rearrangement and fragmentation could occur with the oxiran-ylmethoxy group.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 194 | [C₁₀H₁₀O₄]⁺• | (Molecular Ion) |

| 177 | [C₁₀H₉O₃]⁺ | •OH |

| 149 | [C₉H₅O₃]⁺ | •COOH + H₂ |

| 137 | [C₇H₅O₃]⁺ | •C₃H₅O |

| 121 | [C₇H₅O₂]⁺ | •C₃H₅O₂ |

This table contains predicted fragmentation patterns based on the chemical structure and known fragmentation of related compounds.

Derivatization and Functionalization Strategies

Synthesis of Novel Analogs through Epoxide Ring Modification

The strained three-membered ring of the oxirane moiety in 4-(Oxiran-2-ylmethoxy)benzoic acid is susceptible to nucleophilic attack, leading to ring-opening and the formation of a wide range of functionalized analogs. This reactivity is a cornerstone for the synthesis of novel derivatives with diverse chemical and physical properties. The regioselectivity of the ring-opening reaction is a critical aspect, with nucleophilic attack generally occurring at the less sterically hindered carbon of the epoxide.

A variety of nucleophiles can be employed for this transformation, including amines, thiols, and alcohols. The reaction with amines, for instance, yields β-amino alcohols, a structural motif present in many biologically active compounds. Similarly, reaction with thiols produces β-hydroxy thioethers, which are valuable intermediates in organic synthesis. The conditions for these reactions can often be mild, and in some cases, can even be carried out in environmentally benign solvents like water. lookchemmall.com

Table 1: Examples of Epoxide Ring-Opening Reactions with Nucleophiles (Note: Data for analogous epoxide-containing compounds is used to illustrate the reaction principles due to the limited availability of specific data for this compound.)

| Nucleophile | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Aniline | Acetic Acid | Neat | Room Temp | β-amino alcohol | High | tcu.edu |

| Thiophenol | None | Water | 70 | β-hydroxy thioether | 87 | lookchemmall.com |

| Benzylamine | Boric Acid | Toluene | Reflux | β-amino alcohol | 89 | sciepub.com |

| Octanethiol | LiNTf2 (catalytic) | - | - | β-hydroxy thioether | - | nih.gov |

Carboxylic Acid Functionalization for Diverse Chemical Architectures

The carboxylic acid group of this compound provides a second, highly versatile handle for derivatization. The most common transformations of this group are esterification and amidation, which allow for the introduction of a vast array of chemical functionalities. These reactions are fundamental in organic synthesis and are widely used to modify the properties of molecules, such as their solubility, polarity, and biological activity.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. tcu.edu The reaction is an equilibrium process, and strategies to drive it to completion include using an excess of the alcohol or removing the water formed during the reaction. A wide variety of alcohols, from simple alkanols to complex polyols, can be used, leading to a diverse range of esters.

Amidation, the reaction of the carboxylic acid with an amine to form an amide bond, is another powerful functionalization strategy. This reaction often requires the use of coupling agents to activate the carboxylic acid, facilitating the attack by the amine. A plethora of coupling agents are available, allowing for the formation of amides under mild conditions and with high yields. lookchemmall.com The choice of amine can be varied extensively, from simple primary and secondary amines to more complex amino acids and other biologically relevant molecules. nih.gov

Table 2: Examples of Carboxylic Acid Functionalization Reactions (Note: Data for benzoic acid and its derivatives is used to illustrate the reaction principles.)

| Reaction Type | Reagent | Catalyst/Coupling Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Esterification | Methanol | Sulfuric Acid | Methanol | Reflux | Methyl Ester | - | tcu.edutcu.edu |

| Esterification | p-Cresol | I2/KH2PO2 | Neat (Ball-milling) | Room Temp | p-Tolyl Ester | 87 | nih.gov |

| Amidation | Aniline | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivative | THF | Room Temp | Anilide | 82 | lookchemmall.com |

| Amidation | Benzylamine | Boric Acid | Toluene | Reflux | Benzylamide | 89 | sciepub.com |

Combinatorial Approaches for Derivative Library Generation

The dual reactivity of this compound makes it an excellent scaffold for the generation of combinatorial libraries of small molecules. Combinatorial chemistry is a powerful tool in drug discovery and materials science, allowing for the rapid synthesis of a large number of compounds for high-throughput screening. Solid-phase synthesis is a particularly attractive strategy for library generation, as it simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. sciepub.com

In a typical solid-phase approach, the carboxylic acid moiety of this compound can be anchored to a solid support, such as a resin. The epoxide ring is then available for reaction with a diverse set of nucleophiles. Subsequently, the newly formed derivative can be cleaved from the resin, yielding a library of compounds with a common core structure but varied substituents. Alternatively, the epoxide can be modified in solution, and the resulting derivative can then be attached to a solid support via its carboxylic acid for further functionalization. The "build-couple-transform" paradigm is a powerful strategy in this context, where a core scaffold is first built, then coupled with various building blocks, and finally transformed into a diverse array of final products. ontosight.ai

Table 3: Illustrative Building Blocks for a Combinatorial Library Based on a 4-(Glycidyloxy)benzoic Acid Scaffold

| Scaffold Position | Building Block Class | Examples |

| Epoxide Ring (R1) | Amines | Aniline, Benzylamine, Morpholine, Piperidine |

| Epoxide Ring (R1) | Thiols | Thiophenol, Benzyl mercaptan, Cysteine derivatives |

| Carboxylic Acid (R2) | Alcohols | Methanol, Ethanol (B145695), Polyethylene (B3416737) glycol (PEG) |

| Carboxylic Acid (R2) | Amines | Glycine methyl ester, Alanine ethyl ester, Diethylamine |

Controlled Functionalization for Tailored Material Properties

The unique chemical structure of this compound also makes it a valuable monomer for the synthesis of functional polymers with tailored properties. Both the epoxide and the carboxylic acid groups can participate in polymerization reactions, leading to the formation of linear, branched, or cross-linked polymeric architectures.

The epoxide group can undergo ring-opening polymerization, initiated by either cationic or anionic initiators, to form polyethers. The properties of the resulting polymer, such as its molecular weight and thermal stability, can be controlled by the choice of initiator and reaction conditions. nih.gov Furthermore, the pendant carboxylic acid groups along the polymer backbone can be further modified to introduce additional functionalities.

The bifunctional nature of this compound also allows for its use as a cross-linking agent to modify the properties of other polymers. By reacting with functional groups on existing polymer chains, it can create a network structure, leading to materials with enhanced mechanical strength, thermal stability, and chemical resistance. ontosight.ai This approach is particularly useful in the formulation of coatings, adhesives, and composite materials. ontosight.ai

Derivatives of this compound have also been explored for the synthesis of liquid crystalline polymers. By incorporating rigid mesogenic units, polymers with ordered structures can be obtained, which exhibit unique optical and electrical properties. rsc.org Additionally, the epoxide functionality can be utilized in photopolymerization processes to create photocurable resins. These resins can be rapidly cured upon exposure to light, making them suitable for applications such as 3D printing and microelectronics.

Table 4: Potential Material Properties Tailored by Functionalization of this compound

| Functionalization Strategy | Resulting Polymer Type | Potential Material Property | Application Area |

| Ring-Opening Polymerization | Polyether with pendant carboxylic acid groups | Tunable solubility, sites for further modification | Drug delivery, functional coatings |

| Polycondensation with diols/diamines | Polyester or Polyamide-ether | High thermal stability, mechanical strength | High-performance plastics, composites |

| Cross-linking of other polymers | Cross-linked network | Increased hardness, chemical resistance | Adhesives, coatings, thermosets |

| Derivatization with mesogenic units | Liquid Crystalline Polymer | Anisotropic optical and electrical properties | Displays, sensors, optical films |

| Incorporation into acrylate/methacrylate systems | Photocurable Resin | Rapid curing, high resolution | 3D printing, microelectronics |

Applications of 4 Oxiran 2 Ylmethoxy Benzoic Acid As a Building Block in Advanced Chemical Research

Role in Complex Organic Molecule Synthesis

The presence of both a nucleophilic/electrophilic epoxide site and a carboxylic acid handle allows for sequential or orthogonal chemical modifications, providing a strategic advantage in the construction of intricate molecular frameworks.

Precursor in Drug Design and Pharmaceutical Intermediates

4-(Oxiran-2-ylmethoxy)benzoic acid serves as a valuable precursor in the field of medicinal chemistry and drug development. smolecule.com Its structure contains key pharmacophoric elements—an aromatic ring, a flexible ether linkage, a chiral epoxide, and a carboxylic acid group—that can interact with biological targets. The carboxylic acid moiety, in particular, is a common feature in many drugs, often used to improve solubility or to mimic the carboxylate groups found in natural substrates of enzymes. biosynth.com

The compound's primary utility lies in its role as an intermediate for constructing more complex drug molecules. The epoxide ring is susceptible to ring-opening reactions by various nucleophiles, allowing for the introduction of diverse functional groups. This strategy is central to the synthesis of β-amino alcohols, a structural motif present in many pharmaceutically active compounds, including beta-blockers. tsijournals.com For instance, synthetic routes for the cardiovascular drug Carvedilol involve the reaction of a similar carbazole-based epoxide, 4-(oxiran-2-ylmethoxy)-9H-carbazole, with an amine. tsijournals.comderpharmachemica.com This highlights the importance of the oxirane moiety as a key reactive site for building the final drug structure. The synthesis of various benzoic acid derivatives has been explored for developing new anticancer agents, where the benzoic acid core serves as a scaffold for attaching other functional groups. preprints.org

Table 1: Structural Features of this compound and Their Relevance in Drug Design

| Structural Feature | Chemical Role | Significance in Drug Design |

| Epoxide (Oxirane) Ring | Electrophilic site for nucleophilic attack | Allows for the introduction of various functional groups, such as amines, to form key structural motifs like β-amino alcohols. tsijournals.com |

| Carboxylic Acid Group | Acidic functional group | Can participate in salt formation, esterification, or act as a hydrogen bond donor/acceptor to interact with biological targets. biosynth.com |

| Aromatic (Benzene) Ring | Rigid scaffold | Provides a stable core for orienting other functional groups and can engage in π-stacking interactions with protein residues. |

| Ether Linkage | Flexible spacer | Connects the aromatic ring and the epoxide moiety, influencing the molecule's overall conformation and ability to fit into a binding site. smolecule.com |

Synthesis of Chiral Compounds and Stereoselective Transformations

The oxirane ring in this compound contains a stereocenter, making the compound chiral. This intrinsic chirality is of paramount importance in modern drug development, where often only one enantiomer of a drug is responsible for the desired therapeutic effect while the other may be inactive or cause unwanted side effects. The use of enantiomerically pure starting materials like (R)- or (S)-4-(oxiran-2-ylmethoxy)benzoic acid allows for the synthesis of single-enantiomer final products through stereoselective transformations.

The key reaction involving this chiral center is the stereoselective ring-opening of the epoxide. This reaction can proceed with high fidelity, transferring the chirality from the starting material to the product. For example, the synthesis of chiral 1,4,2-oxazaphosphepines has been achieved starting from chiral precursors, demonstrating the ability to construct complex heterocyclic systems with defined stereochemistry. nih.gov The intramolecular nucleophilic attack on an epoxide ring is a known strategy for creating cyclic compounds with controlled stereochemistry. researchgate.net This approach is crucial in synthesizing complex natural products and pharmaceuticals where the precise three-dimensional arrangement of atoms is critical for biological activity.

Table 2: Examples of Stereoselective Transformations Involving Epoxide Intermediates

| Reaction Type | Description | Significance |

| Nucleophilic Epoxide Opening | An external nucleophile (e.g., amine, thiol) attacks one of the epoxide carbons, leading to a 1,2-difunctionalized product. The stereochemistry of the product is dependent on the reaction mechanism (SN2-like). | A fundamental method for creating chiral β-amino alcohols and other valuable synthetic intermediates from chiral epoxides. tsijournals.com |

| Intramolecular Cyclization | A nucleophilic group within the same molecule attacks the epoxide ring, forming a new cyclic structure. | Enables the synthesis of complex chiral heterocyclic compounds, such as oxazolidinones or other ring systems, with high stereocontrol. researchgate.net |

| Acid-Catalyzed Opening | Ring-opening using an acid catalyst, often in the presence of a nucleophilic solvent. | Can be used to produce diols or other derivatives, though regioselectivity can be a challenge that requires careful control of reaction conditions. tsijournals.com |

Contributions to Polymer Chemistry and Advanced Materials Science

The dual functionality of this compound also makes it a significant contributor to the field of materials science, where it can be used to create polymers with tailored properties.

Utilization as a Monomer in Polymerization Reactions

The presence of the highly strained and reactive oxirane ring allows this compound to act as a monomer in various polymerization reactions. smolecule.com Specifically, it is a candidate for the synthesis of epoxy resins, which are a critical class of thermosetting polymers known for their excellent mechanical strength, chemical resistance, and adhesive properties. smolecule.com In such a polymerization, the epoxide ring can be opened by an initiator, leading to chain growth.

Furthermore, the carboxylic acid group can be modified prior to polymerization to introduce other polymerizable functionalities. For example, it could be reacted to introduce a vinyl group, similar to the synthesis of monomers based on 4-vinylbenzoic acid, which are then polymerized via free radical polymerization. researchgate.net This versatility allows the compound to be incorporated into a wide range of polymer backbones, including polyesters and polyamides, where its inclusion can introduce pendant epoxide groups for subsequent cross-linking or functionalization.

Table 3: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Role of the Compound | Resulting Polymer Type |

| Ring-Opening Polymerization | Monomer | Polyether (if epoxide is the primary reactive group) |

| Step-Growth Polymerization | Monomer (as a dicarboxylic acid or diol equivalent after modification) | Polyester, Polyamide |

| Free Radical Polymerization | Co-monomer (after conversion to a vinyl derivative) | Vinyl polymers with pendant functional groups. researchgate.net |

Application as a Hardener in Epoxy Resin Systems

In addition to acting as a monomer, this compound can function as a hardener or curing agent for standard epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). researchgate.net Hardeners are crucial components that react with the epoxide groups of the resin to form a rigid, three-dimensional cross-linked network, a process known as curing. google.com

The carboxylic acid group of this compound can react with an epoxide ring in a nucleophilic addition reaction. researchgate.net This reaction forms an ester linkage and a secondary hydroxyl group. The newly formed hydroxyl group can then, in turn, react with another epoxide ring, further contributing to the cross-linking density of the final thermoset material. psu.edu Using a hardener that also contains an epoxide group, like this compound, can lead to more complex network architectures and potentially enhanced material properties compared to traditional, non-functionalized hardeners. Carboxylic acid anhydrides and poly-carboxylic acids are well-established classes of hardeners for epoxy systems. google.compsu.edu

Development of Bio-based Materials from Epoxide-Functionalized Benzoic Acids

There is a significant and growing interest in developing polymers and resins from renewable resources to reduce reliance on petrochemical feedstocks. researchgate.net Epoxide-functionalized benzoic acids fit well within this trend. While this compound itself is typically synthesized from petroleum-derived precursors, the core chemical motifs can be sourced from bio-based feedstocks.

For example, benzoic acid and related aromatic compounds can be produced through microbial fermentation of sugars. Lignin, a major component of biomass, is another rich source of aromatic compounds. Vegetable oils can be chemically modified to produce epoxidized fatty acids or dicarboxylic acids that serve as bio-based epoxy resins and hardeners. researchgate.net Researchers have successfully used dicarboxylic acids derived from renewable resources as curing agents for epoxy resins, creating materials that are up to 100% bio-based. researchgate.net The development of synthetic routes to produce this compound or analogous structures from such bio-based precursors could lead to the creation of high-performance, sustainable epoxy systems and other advanced materials.

Intermediate in the Synthesis of Functionalized Nanomaterials

This compound is a bifunctional molecule that holds significant promise as a surface modification agent for a variety of nanomaterials. Its unique structure, featuring both a carboxylic acid group and a reactive epoxide ring, allows for versatile conjugation strategies to nanoparticles, thereby imparting new chemical properties and functionalities. The carboxylic acid moiety can anchor the molecule to the surface of metal oxide nanoparticles, while the epoxide group remains available for subsequent reactions, such as polymerization or reaction with nucleophiles, to create complex, functionalized nanosystems.

The functionalization of nanomaterials is a critical area of research, aiming to tailor their properties for specific applications in fields like medical imaging, drug delivery, and catalysis. mdpi.com By modifying the surface of nanoparticles, researchers can control their stability, dispersibility, and interaction with biological systems.

A key application of this compound is in the preparation of polymer-coated nanoparticles. The epoxide ring is a versatile precursor for polymerization reactions. For instance, it can undergo ring-opening polymerization to form polyether chains on the nanoparticle surface. This polymer shell can enhance the colloidal stability of the nanoparticles in various solvents and provide a matrix for encapsulating other molecules, such as drugs or imaging agents.

Detailed Research Findings:

While direct studies on this compound for nanomaterial functionalization are emerging, research on analogous systems provides a strong basis for its potential applications. For example, benzoic acid has been successfully used to functionalize iron oxide (α-Fe₂O₃) nanoparticles. samipubco.com In a typical synthesis, an iron precursor is treated with benzoic acid, followed by calcination to produce the functionalized nanoparticles. samipubco.com The presence of the benzoic acid on the surface is confirmed by techniques like Fourier-transform infrared (FT-IR) spectroscopy. samipubco.com

The table below outlines a conceptual synthetic approach for functionalizing iron oxide nanoparticles with this compound, drawing parallels from established methods with benzoic acid.

| Step | Procedure | Purpose |

| 1 | Synthesis of Nanoparticles | Prepare a stable colloidal suspension of metal oxide nanoparticles (e.g., Fe₂O₃, TiO₂, ZnO). |

| 2 | Surface Activation | Treat the nanoparticles with a solution of this compound in a suitable solvent. |

| 3 | Anchoring | The carboxylic acid group of the molecule chemisorbs onto the metal oxide surface, forming a stable bond. |

| 4 | Purification | The functionalized nanoparticles are purified by centrifugation and washing to remove any unreacted starting material. |

| 5 | Characterization | The successful functionalization is confirmed using techniques such as FT-IR, TGA, and TEM. |

The resulting functionalized nanoparticles possess a reactive epoxide surface, which can be further modified. For instance, the epoxide ring can be opened by amines, thiols, or alcohols to introduce new functional groups. This versatility makes this compound a valuable building block for creating multifunctional nanomaterials with tailored properties for advanced applications.

Applications in Chemo-selective Transformations and Catalyst Development

The unique chemical structure of this compound, containing both an acidic carboxylic group and a reactive epoxide ring, makes it a valuable scaffold for the development of novel catalysts and for use in chemo-selective transformations. The presence of these two distinct functional groups allows for its immobilization on solid supports or its integration into larger molecular frameworks, leading to catalysts with enhanced stability, recyclability, and specific reactivity.

In the realm of catalysis, solid-supported catalysts are highly desirable as they can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst reuse. The carboxylic acid group of this compound can be used to anchor the molecule onto supports like silica, alumina, or polymers that have complementary functional groups. Once immobilized, the epoxide ring is available to act as a reactive site or to be further functionalized to create a specific catalytic center.

For instance, the epoxide can be opened to generate a diol, which can serve as a ligand for metal-catalyzed reactions. Alternatively, the epoxide ring itself can be the catalytic moiety, participating in ring-opening reactions that are central to many organic transformations.

Detailed Research Findings:

The development of functionalized materials as catalysts is a rapidly growing field. For example, graphene oxide functionalized with sulfonic acid has been shown to be a highly efficient and reusable solid acid nanocatalyst for various organic reactions. nih.gov This demonstrates the principle of using functionalized materials to create robust and effective catalysts.

The table below outlines a conceptual framework for the application of this compound in catalyst development.

| Application Area | Proposed Role of this compound | Potential Advantages |

| Heterogeneous Catalysis | Immobilized on a solid support (e.g., silica, polymer) via the carboxylic acid group. The epoxide can then act as a catalytic site or be modified to create one. | Easy separation of the catalyst, potential for reuse, and enhanced stability. |

| Asymmetric Catalysis | The chiral center at the epoxide ring can be exploited for the synthesis of chiral catalysts, leading to enantioselective transformations. | Production of single-enantiomer products, which is crucial in the pharmaceutical industry. |

| Tandem Reactions | The dual functionality allows for the design of catalysts that can promote multiple reaction steps in a one-pot synthesis, improving overall efficiency. | Reduced waste, shorter reaction times, and higher yields. |

The chemo-selectivity of reactions involving this compound is another key aspect. The presence of both a "hard" carboxylate and a "soft" epoxide allows for selective reactions with different types of reagents. For example, a hard electrophile would preferentially react with the carboxylate, while a soft nucleophile would target the epoxide. This differential reactivity can be exploited to design complex synthetic routes where specific sites of the molecule are modified in a controlled manner.

While specific research on this compound in these applications is still developing, the principles established with similar bifunctional molecules strongly suggest its potential as a versatile tool in the design of advanced catalytic systems and for conducting highly selective chemical transformations.

Q & A

Q. What synthetic routes are recommended for 4-(Oxiran-2-ylmethoxy)benzoic acid, and how can its purity and structure be validated?

- Methodological Answer : Synthesis typically involves esterification or epoxide functionalization. For example, esterification under acidic conditions (e.g., sulfuric acid) can couple benzoic acid derivatives with epoxide-containing alcohols. Reaction optimization requires controlled temperatures (reflux) and catalysts to enhance yield . Post-synthesis, validate purity using HPLC (high-performance liquid chromatography) and structural integrity via NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., epoxide, carboxylic acid) . For crystalline derivatives, X-ray crystallography (using tools like SHELX ) provides atomic-level structural confirmation.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Adhere to GHS guidelines and SDS recommendations:

- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Tools like SHELXL (for refinement) and SIR97 (for direct-method structure solution) enable high-resolution crystallographic analysis . Challenges include:

- Disorder Modeling : Epoxide groups may exhibit rotational disorder; use restraints in SHELXL to refine occupancy .

- Twinned Data : For twinned crystals, employ SHELXPRO to deconvolute overlapping reflections .

Cross-validate results with spectroscopic data (e.g., NMR coupling constants for epoxide geometry) .

Q. How can reaction conditions be optimized for scaling up synthesis while maintaining yield and purity?

- Methodological Answer : Key parameters include:

- Catalyst Selection : Use recyclable catalysts (e.g., immobilized acids) to reduce waste .

- Continuous Flow Reactors : Enhance scalability and heat transfer compared to batch methods .

- Purification : Employ recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) . Monitor reaction progress via TLC or inline HPLC to terminate reactions at optimal conversion .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived proton environments with crystallographic bond lengths/angles. For example, epoxide ring puckering in X-ray data should align with ¹H NMR coupling constants (e.g., J-values for vicinal protons) .

- Electron Localization Function (ELF) Analysis : Computational tools (e.g., density functional theory) can map electron density to resolve ambiguities in bond polarization or resonance structures .

- Multi-Technique Integration : Combine mass spectrometry (for molecular weight) with XRD to rule out polymorphic variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.